Indy
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Indy can be synthesized through the Cadogan indazole synthesis, which involves the reaction of N-aryl-1-(2-nitrophenyl)methanimines with appropriate reagents under controlled conditions. The synthesis typically requires a solvent such as dimethyl sulfoxide (DMSO) and heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group in this compound to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the benzothiazole ring.
Scientific Research Applications
Indy has a wide range of applications in scientific research:
Mechanism of Action
Indy exerts its effects by competitively inhibiting the ATP-binding pocket of DYRK1A and DYRK1B. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways. The compound also affects the calcineurin/NFAT signaling pathway, which is crucial for cellular development and function .
Comparison with Similar Compounds
Harmine: Another potent DYRK inhibitor but also affects monoamine oxidase A (MAOA) activity.
ID-8: A related compound with similar inhibitory properties but different molecular targets.
Uniqueness of Indy: this compound is unique due to its high specificity for DYRK1A and DYRK1B without affecting MAOA activity. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSZJMUFYOAHFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.